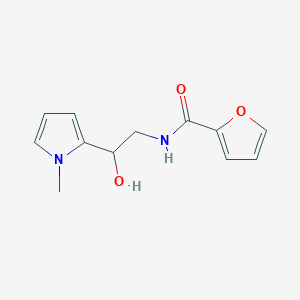![molecular formula C15H16N6O2 B2682848 6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-86-6](/img/structure/B2682848.png)
6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" is an intriguing chemical compound with a complex structure featuring a 1,2,4-triazolo[4,3-b][1,2,4]triazinone core. This compound's synthesis and applications in various fields such as chemistry, biology, medicine, and industry have garnered significant attention.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" typically involves a multistep reaction. The primary methods include:
Starting Material Preparation: : 1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives can be synthesized via condensation reactions involving hydrazines and nitriles under acidic conditions.
Formation of the Key Intermediate: : tert-Butyl groups and [(4-hydroxyphenyl)methylidene]amino moieties are introduced through specific substitution reactions.
Final Coupling: : The key intermediate undergoes a cyclization reaction to yield the final product.
Industrial Production Methods: : Industrial-scale production typically employs optimized conditions to enhance yield and purity. Techniques include solvent-controlled reactions and the use of catalysts to facilitate faster and more efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations to form derivatives with different functional groups.
Reduction: : Reduction reactions can modify the triazolo-triazinone framework, altering its electronic properties.
Substitution: : Common in synthetic chemistry, substitution reactions can replace functional groups within the molecule, potentially yielding more reactive or stable analogs.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substituents typically include halogens or alkyl/aryl groups under both acidic and basic conditions.
Major Products Formed
Depending on the reaction type, products can vary from hydroxylated derivatives to reduced triazolo-triazinones and substituted analogs that enhance or modify the molecule's functionality.
Applications De Recherche Scientifique
The applications of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" are vast and varied:
In Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.
In Biology: : Used in biochemical assays to study enzyme interactions due to its unique structural features.
In Medicine: : Potential therapeutic applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
In Industry: : Applications in materials science for developing new polymers or as part of agrochemical formulations.
Mécanisme D'action
The compound’s mechanism of action is closely tied to its ability to interact with biological macromolecules:
Molecular Targets: : It can bind to enzymes or receptors, influencing their activity through structural modification.
Pathways Involved: : These interactions can affect various signaling pathways, potentially modulating metabolic or disease-related processes.
Comparaison Avec Des Composés Similaires
"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" stands out due to its unique triazolo[4,3-b][1,2,4]triazinone core, distinguishing it from other heterocyclic compounds:
Similar Compounds: : Compounds with similar core structures include 1,2,4-triazolo[4,3-b]pyridazines and 1,2,4-triazolo[4,3-b]pyrimidines.
Propriétés
IUPAC Name |
6-tert-butyl-8-[(E)-(4-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-4-6-11(22)7-5-10/h4-9,22H,1-3H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWURDPCILFJHQC-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2682767.png)

![5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2682770.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)
![N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2682773.png)

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)


![8-(3-chloro-4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)



